molecular formula C26H19ClN2O4 B15085818 1-(2-(4-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate CAS No. 767339-48-0

1-(2-(4-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate

Cat. No.: B15085818
CAS No.: 767339-48-0
M. Wt: 458.9 g/mol
InChI Key: PHKJNMLAAMTLTL-LQKURTRISA-N
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Description

1-(2-(4-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate is a complex organic compound with a molecular formula of C24H20ClN3O5 and a molecular weight of 465.897 g/mol This compound is known for its unique structural features, which include a naphthyl group, a methoxybenzoyl group, and a chlorobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while nucleophilic substitution of the chlorobenzoate group can produce various substituted benzoates .

Scientific Research Applications

1-(2-(4-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(4-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

CAS No.

767339-48-0

Molecular Formula

C26H19ClN2O4

Molecular Weight

458.9 g/mol

IUPAC Name

[1-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate

InChI

InChI=1S/C26H19ClN2O4/c1-32-21-13-8-18(9-14-21)25(30)29-28-16-23-22-5-3-2-4-17(22)10-15-24(23)33-26(31)19-6-11-20(27)12-7-19/h2-16H,1H3,(H,29,30)/b28-16+

InChI Key

PHKJNMLAAMTLTL-LQKURTRISA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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